4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a dimethylsulfamoyl group and an oxazole ring, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via sulfonation reactions, often using dimethylsulfamoyl chloride in the presence of a base.
Oxazole Ring Formation: The oxazole ring is synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or nitriles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the sulfonamide group, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide
- 4-(ethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide
- 4-(dimethylsulfamoyl)-N-(1,2-thiazol-4-yl)benzamide
Uniqueness
4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide is unique due to the presence of both the dimethylsulfamoyl group and the oxazole ring, which confer distinct chemical reactivity and potential biological activity. Its structural features differentiate it from similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,2-oxazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-15(2)20(17,18)11-5-3-9(4-6-11)12(16)14-10-7-13-19-8-10/h3-8H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCWXTMZKGBQNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CON=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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